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Compound of Interest

2-(Dimethylamino)-1,3-thiazole-5-
Compound Name:
carbaldehyde

Cat. No. B086009

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic
compound 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde. Designed for researchers,
scientists, and professionals in drug development, this document offers a detailed exploration
of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)
spectroscopic data essential for the structural elucidation and quality control of this important
chemical entity.

Introduction: The Significance of Spectroscopic
Analysis

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, with the chemical formula CeHsN20S and a
molecular weight of 156.21 g/mol , is a key building block in synthetic organic chemistry,
particularly in the development of novel pharmaceutical agents and functional materials. Its
unique structural features, comprising a thiazole ring substituted with a dimethylamino group
and a carbaldehyde function, give rise to a distinct spectroscopic fingerprint. Accurate
interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing
its purity, and understanding its chemical behavior. This guide will delve into the theoretical
underpinnings and practical application of these analytical techniques in the context of this
specific molecule.
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Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the foundation for interpreting
spectral data. The structure of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is
characterized by several key features that will manifest in its spectra.

Caption: Molecular structure of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain insights into its structure through
fragmentation analysis.

Experimental Protocol: Electrospray lonization (ESI)
Mass Spectrometry

A common method for analyzing polar organic molecules like 2-(Dimethylamino)-1,3-thiazole-
5-carbaldehyde is Electrospray lonization-Mass Spectrometry (ESI-MS).

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent,
typically methanol or acetonitrile, often with the addition of a small amount of formic acid to
promote protonation.

« Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

« lonization: A high voltage is applied to the capillary tip, causing the nebulized droplets to
become charged. As the solvent evaporates, the charge density on the droplets increases,
leading to the formation of gas-phase protonated molecules, [M+H]*.

o Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight,
or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Data Interpretation
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Publicly available mass spectrometry data for 2-(Dimethylamino)-1,3-thiazole-5-
carbaldehyde can be found on databases such as mzCloud.[1] The expected and observed
data are summarized below.

Parameter Value
Molecular Formula CeHsN20S
Exact Mass 156.0385
Molecular lon (M+) m/z 156
Protonated Molecule ([M+H]*) m/z 157.0459

The high-resolution mass spectrum would show a prominent peak for the protonated molecule
at an m/z of approximately 157.0459, confirming the elemental composition.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information
by inducing fragmentation of the parent ion.

Q/(@)\c )

Caption: Plausible fragmentation pathways for [M+H]* of the target compound.

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for 2-(Dimethylamino)-1,3-
thiazole-5-carbaldehyde is not readily accessible, this section will provide a detailed
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prediction and interpretation based on the known principles of NMR spectroscopy and data
from analogous structures.

Experimental Protocol: 'H and **C NMR

o Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds) to a concentration of approximately 5-10 mg/mL. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added.

o Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or
higher). *H and 3C NMR spectra are acquired using standard pulse sequences.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate
the frequency-domain spectrum. Phase and baseline corrections are applied.

Predicted *H NMR Spectrum

Predicted
Proton Chemical Shift Multiplicity Integration Assignment
(3, ppm)
Aldehyde-H 9.5-10.0 Singlet 1H -CHO
Thiazole-H4 7.8-8.2 Singlet 1H Aromatic H
Dimethylamino-H 3.0-3.3 Singlet 6H -N(CHs)2

Rationale:

e The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the
carbonyl group and will appear as a sharp singlet far downfield.

e The proton on the thiazole ring (H4) is in an electron-deficient aromatic system and is also
deshielded, appearing as a singlet.

e The six protons of the two methyl groups in the dimethylamino substituent are equivalent and
will appear as a single, integrated peak.

Predicted *C NMR Spectrum
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Predicted Chemical Shift (9,

Carbon Assignment
ppm)

C=0 180 - 185 Aldehyde Carbonyl

C2 165 - 170 Thiazole Ring

C5 140 - 145 Thiazole Ring

C4 120 - 125 Thiazole Ring

-N(CHs)2 40 - 45 Dimethylamino Carbons
Rationale:

e The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest
field.

e The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts
influenced by the nitrogen and sulfur heteroatoms and the substituents.

e The carbons of the dimethylamino group will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. While a specific spectrum is not publicly available, a
product from Thermo Scientific Chemicals is stated to have a conforming infrared spectrum.[2]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

o Data Acquisition: The IR beam is passed through the crystal, and the sample is scanned
over a range of wavenumbers (typically 4000-400 cm~1).

o Data Processing: A background spectrum is subtracted, and the resulting absorbance or
transmittance spectrum is plotted.
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Expected IR Absorption Bands

Wavenumber (cm™1) Vibration Functional Group
~2900-3000 C-H stretch Aliphatic (CHs)
~2720, ~2820 C-H stretch Aldehyde
~1680-1700 C=0 stretch Aldehyde
~1600-1650 C=N stretch Thiazole ring
~1500-1550 C=C stretch Thiazole ring
~1350-1450 C-N stretch Dimethylamino
Interpretation:

e The presence of a strong absorption band around 1680-1700 cm~1 is a clear indicator of the
aldehyde carbonyl group.

o The characteristic C-H stretching vibrations of the aldehyde will appear as two weak bands
around 2720 cm~* and 2820 cm—1.

e The various stretching vibrations of the thiazole ring will be observed in the fingerprint region.

e The C-H stretching of the dimethylamino groups will be visible in the aliphatic C-H stretching
region.

Conclusion

The comprehensive spectral analysis of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
provides a robust framework for its unequivocal identification and characterization. The mass
spectrum confirms the molecular weight and elemental composition, while NMR and IR
spectroscopy (based on well-established principles and data from analogous compounds)
provide detailed insights into the molecular structure and the presence of key functional
groups. This technical guide serves as a valuable resource for scientists and researchers,
enabling them to confidently work with this versatile chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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